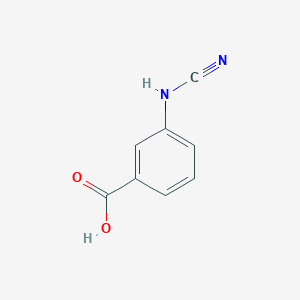

3-(Cyanoamino)benzoic acid

Description

Overview of the Chemical Landscape of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a broad and significant class of organic compounds. Benzoic acid itself, a simple aromatic carboxylic acid, is found naturally in various plants and serves as an intermediate in the biosynthesis of many secondary metabolites. ijcrt.org Industrially, it is primarily synthesized through the oxidation of toluene. ijcrt.org

The chemical landscape of benzoic acid derivatives is vast and diverse, with applications spanning numerous fields. Key areas of application include:

Food Preservation: Salts of benzoic acid, known as benzoates, are widely used as antimicrobial agents to inhibit the growth of bacteria, yeasts, and molds in acidic food products. ijcrt.org

Industrial Synthesis: Benzoic acid serves as a precursor for the production of a multitude of other organic substances. ijcrt.org

Medicinal Chemistry: The benzoic acid scaffold is a common feature in many pharmacologically active molecules. Researchers have synthesized and evaluated numerous derivatives for their potential therapeutic effects. Studies have shown that various derivatives possess antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiijcrt.orgpreprints.org For instance, certain benzoic acid derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of conditions like Alzheimer's disease. nih.gov The structure-activity relationship is a key focus, with studies comparing the antioxidant capabilities of different substituted benzoic acids to understand how molecular structure influences biological function. nih.gov

Strategic Importance and Research Trajectories of 3-(Cyanoamino)benzoic Acid

The strategic importance of this compound in chemical research lies primarily in its utility as a synthetic intermediate. ontosight.ai Its bifunctional nature, possessing both a carboxylic acid group and a cyanoamino group, allows for a range of chemical modifications and derivatizations. ontosight.ai

A significant research trajectory for this compound has been its use in the development of antiviral agents. Notably, this compound has been utilized as a key starting material in the synthesis of a series of benzoic acid derivatives designed as influenza neuraminidase inhibitors. researchgate.netacs.org In this synthesis, 3-aminobenzoic acid is converted to this compound, which then serves as a building block for more complex target molecules. researchgate.net This highlights its role as a crucial component in structure-based drug design efforts.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanoamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-2-6(4-7)8(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPROJFJRZCMMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.

For context, the reported NMR data for 3-Aminobenzoic acid in DMSO-d₆ is as follows:

¹H NMR (600 MHz, DMSO-d₆) : δ 12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂). rsc.org

¹³C NMR (150 MHz, DMSO-d₆) : δ 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9. rsc.org

For 3-(Cyanoamino)benzoic acid, the proton of the cyanoamino group (-NH-CN) would likely appear as a broad singlet, shifted downfield from the 5.29 ppm seen for the -NH₂ protons in 3-aminobenzoic acid due to the deshielding effect of the adjacent cyano group. The carboxylic acid proton would remain at a characteristic downfield position (>12 ppm). The aromatic protons would retain a similar complex splitting pattern, though their precise shifts would be modulated by the electronic changes from the cyanoamino substituent.

The chemical shifts and coupling patterns provide detailed information about the electronic environment and connectivity of atoms. For this compound, the following are predicted:

¹H NMR : The spectrum would feature four distinct signals for the aromatic protons, reflecting the meta-substitution pattern. The proton at C2 (between the two substituents) would likely be a triplet or a narrow multiplet. The proton at C4 would be a doublet of doublets, coupled to the protons at C5 and C6. The proton at C6 would also be a doublet of doublets, and the proton at C5 would appear as a triplet. The N-H proton would likely be a broad singlet, and the COOH proton would be a sharp or broad singlet at the far downfield end of the spectrum.

¹³C NMR : The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon (-COOH) would have the largest chemical shift, typically in the 167-170 ppm range. The carbon of the cyano group (-CN) would appear around 115-120 ppm. The four aromatic carbons attached to hydrogen would be found in the typical aromatic region (115-135 ppm), while the two carbons attached to the other functional groups (C1 and C3) would also be in this region but with distinct shifts reflecting their substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on chemical structure and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | > 12.0 | Singlet | ~168 |

| -NH-CN | Variable (likely 7.0-9.0) | Broad Singlet | - |

| -C≡N | - | - | ~117 |

| Aromatic C1-COOH | - | - | ~132 |

| Aromatic C2-H | ~7.8 | Triplet | ~120 |

| Aromatic C3-NHCN | - | - | ~145 |

| Aromatic C4-H | ~7.5 | Doublet | ~125 |

| Aromatic C5-H | ~7.4 | Triplet | ~130 |

| Aromatic C6-H | ~7.6 | Doublet | ~128 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups.

An FTIR spectrum of this compound would display characteristic absorption bands for each of its functional groups. The most prominent features would include:

A very broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

An N-H stretching band from the amino part of the cyanoamino group, expected around 3300-3400 cm⁻¹.

A sharp, medium-intensity C≡N (nitrile) stretching band, typically appearing in the 2260-2220 cm⁻¹ region.

A strong C=O (carbonyl) stretching band from the carboxylic acid, expected around 1700-1680 cm⁻¹.

Multiple C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

A C-O stretching band and an O-H bending band for the carboxylic acid group between 1440-1210 cm⁻¹.

In modern chemical analysis, experimental vibrational spectra are often correlated with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). While no specific DFT studies for this compound were identified, this approach is standard for confirming band assignments. The process involves optimizing the molecule's geometry in silico and then calculating its vibrational frequencies. The calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with the experimental FTIR or Raman spectrum. This correlation provides a high degree of confidence in the assignment of each spectral band to a specific molecular motion.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Cyanoamino | N-H Stretch | 3400 - 3300 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Cyanoamino | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol ), the mass spectrum would provide key information. sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 162. In an electrospray ionization (ESI) spectrum, the protonated molecule ([M+H]⁺) would be seen at m/z 163.

The fragmentation pattern would likely involve characteristic losses from the parent ion:

Loss of H₂O: A peak at m/z 144, resulting from the loss of a water molecule from the carboxylic acid group.

Loss of -OH: A peak at m/z 145, corresponding to the loss of a hydroxyl radical.

Loss of -COOH: A peak at m/z 117, from the loss of the entire carboxyl group (45 Da). This fragment, an aminobenzonitrile radical cation, would be a significant indicator of the core structure.

Loss of CO from the m/z 145 fragment: This would lead to a phenyl-cyanoamino fragment at m/z 117.

Analysis of these fragments allows for the piecemeal reconstruction of the molecule, confirming the presence and connectivity of the benzoic acid and cyanoamino moieties.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (usually 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Characteristic fragmentation pathways for aromatic carboxylic acids often involve:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺.

Loss of a carboxyl group (•COOH): Leading to the [M-COOH]⁺ ion.

Decarboxylation (loss of CO₂): This can occur after rearrangement.

The cyanoamino substituent introduces additional fragmentation possibilities. Cleavage of the N-C bond or fragmentation involving the cyano group can produce unique ions that help confirm the structure. While specific experimental EI-MS data for this compound is not widely published, analysis of related benzoic acid derivatives provides a basis for predicting its fragmentation behavior.

Tandem Mass Spectrometry (MS-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of non-volatile compounds like this compound in complex mixtures. The compound is first separated on an HPLC column, often a reversed-phase column like a C18, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds, to generate the pseudomolecular ion [M-H]⁻.

Tandem Mass Spectrometry (MS-MS) provides further structural confirmation by isolating the precursor ion and inducing its fragmentation. For this compound, the [M-H]⁻ ion (m/z 161) would be selected and subjected to collision-induced dissociation (CID). A characteristic and dominant fragmentation pathway for benzoic acid and its derivatives in negative ion mode is the loss of carbon dioxide (CO₂), which would result in a product ion at m/z 117. Further fragmentation of the cyanoaminoaniline anion could also be observed. This technique offers high selectivity and sensitivity, making it suitable for quantitative analysis in various matrices.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular conformation of this compound. For substituted benzoic acids, a key conformational feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene (B151609) ring. In many related structures, these two planes are nearly coplanar, which maximizes π-conjugation. The cyanoamino group's geometry, including the planarity and the orientation relative to the benzene ring, would also be precisely defined. Such analyses on similar molecules have revealed that the molecular structure can be essentially planar.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is governed by a network of intermolecular interactions. A hallmark of carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This robust hydrogen-bonding motif is a primary driver of the supramolecular assembly.

In addition to this primary interaction, the cyanoamino group provides further opportunities for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the nitrogen atom of the cyano group (C≡N) can act as a hydrogen bond acceptor. These interactions, along with weaker C-H···O or C-H···N contacts, create a complex three-dimensional network that stabilizes the crystal lattice.

Crystallographic Parameters and Unit Cell Packing

The crystallographic analysis provides fundamental data about the crystal system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal. This information is crucial for understanding the packing efficiency and symmetry of the molecules in the solid state. While the specific crystallographic data for this compound is not available in the reviewed literature, the table below shows representative parameters for a related substituted benzoic acid to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H8O3 |

| Formula Weight | 164.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.056(3) |

| b (Å) | 3.899(1) |

| c (Å) | 16.294(4) |

| β (°) | 105.74(3) |

| Volume (Å3) | 736.6(3) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 293(2) |

Data presented for 3-Acetyl-benzoic acid as a representative example.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. DFT methods, such as B3LYP, are often used for their efficiency in handling electron correlation, while ab initio methods like Møller-Plesset perturbation theory (MP2) provide high accuracy. researchgate.netresearchgate.net These calculations are typically performed with a specific basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to build the molecular orbitals. actascientific.comsemanticscholar.orgnih.gov

Geometric Optimization: Bond Lengths, Bond Angles, and Dihedral Angles

The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This process minimizes the energy of the molecule by adjusting the positions of its atoms. The resulting geometry provides precise data on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). researchgate.netyoutube.com This information is crucial for understanding the molecule's shape and steric properties. For 3-(Cyanoamino)benzoic acid, this would involve determining the precise lengths of C-C, C-H, C-N, C-O, and N-H bonds, as well as the angles within the benzene (B151609) ring and the substituent groups.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | N-C (cyano) | ~1.34 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C-C (carboxyl) | ~1.49 Å |

| Bond Angle | C-N-C | ~120° |

| Bond Angle | O-C-O | ~123° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. youtube.comlibretexts.org A small energy gap suggests that the molecule is more reactive and can be easily excited. libretexts.org

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govuomustansiriyah.edu.iq It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which signifies intramolecular charge transfer (ICT). uomustansiriyah.edu.iq By quantifying the stabilization energy associated with these donor-acceptor interactions, NBO analysis can identify key hyperconjugative and resonance effects that contribute to the molecule's stability and reactivity. uomustansiriyah.edu.iq For this compound, this analysis would reveal how electrons are shared between the benzene ring, the cyanoamino group, and the carboxylic acid group.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.netuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de Different colors are used to represent different potential values: red typically indicates regions of negative potential (rich in electrons, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents areas of neutral potential. semanticscholar.org An MEP map of this compound would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the cyano group, making them sites for electrophilic attack.

Theoretical Vibrational Spectra Simulation and Validation

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.netresearchgate.netmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of bonds. actascientific.commdpi.com These theoretical spectra are invaluable for interpreting experimentally recorded spectra, allowing for the assignment of specific absorption bands to particular molecular motions. nih.gov A comparison between the theoretical and experimental spectra helps to validate the accuracy of the computational method and the optimized molecular geometry.

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a fundamental concept in chemistry, and various indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. nih.govnih.gov It evaluates the aromaticity of a cyclic system by measuring the deviation of its bond lengths from an ideal aromatic reference molecule (benzene, for which HOMA = 1). nih.govsemanticscholar.org A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic or anti-aromatic character. nih.gov For this compound, the HOMA index would quantify the aromatic character of the benzene ring and how it is influenced by its substituents.

Computed Molecular Descriptors

No computed molecular descriptor data for this compound is available in public scientific databases.

Computational Reaction Mechanism Studies

Potential Energy Surface (PES) Mapping for Chemical Transformations

There are no published studies on the potential energy surface mapping for chemical transformations, such as proton transfer or tautomerism, of this compound.

Mechanistic Pathways of Decarboxylation Reactions

No research detailing the mechanistic pathways of decarboxylation for this compound could be located.

Molecular Modeling and Dynamics Simulations

In Silico Approaches for Investigating Molecular Interactions

There are no available in silico studies investigating the molecular interactions of this compound.

Molecular Docking Studies for Ligand-Target Binding Prediction

No molecular docking studies for this compound have been published.

Application of Restrained Molecular Dynamics in Structural Elucidation

No specific studies utilizing restrained molecular dynamics for the structural elucidation of this compound were identified in the reviewed literature. While molecular dynamics is a common technique for studying the behavior of molecules, research applying this specific method to this particular compound has not been published or is not indexed in the searched databases.

Thermochemical and Energetic Calculations

Specific experimental or calculated data on the gas-phase ion energetics, including the enthalpy and free energy of reaction for this compound, could not be located. While theoretical studies on the gas-phase acidity of other substituted benzoic acids have been conducted, these findings cannot be directly extrapolated to this compound due to the unique electronic effects of the cyanoamino substituent.

There is no available research that specifically investigates the solvent effects on the electronic energy and thermodynamic properties of this compound. Studies on other benzoic acid derivatives have explored solvation, but this information is not directly applicable to the title compound.

Advanced Research Applications and Methodological Contributions

Applications as Chemical Synthesis Intermediates

3-(Cyanoamino)benzoic acid serves as a versatile intermediate in the synthesis of more complex molecules, leveraging the reactivity of its constituent functional groups: the carboxylic acid, the cyanoamino moiety, and the aromatic ring.

Utility in the Construction of Complex Organic Molecules

The bifunctional nature of this compound, possessing both a carboxylic acid and a cyanoamino group, makes it a valuable building block in the synthesis of a variety of complex organic structures. The carboxylic acid group can undergo standard transformations such as esterification and amidation, allowing for its incorporation into larger molecular frameworks. The cyanoamino group provides a unique reactive handle for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

The strategic placement of the substituents on the benzene (B151609) ring (meta-substitution) influences the regioselectivity of further chemical modifications, enabling the controlled synthesis of specific isomers. While direct examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a precursor for substituted anilines and other key synthetic intermediates is recognized within the broader context of organic synthesis.

Role in Diversified Chemical Libraries for Research

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse compounds is crucial for screening and identifying new lead compounds. This compound is a suitable scaffold for the creation of such libraries. Its core structure can be systematically modified at three key points: the carboxylic acid, the cyanoamino group, and the aromatic ring.

For instance, the carboxylic acid can be converted to a variety of esters or amides by reacting it with a diverse set of alcohols or amines. The cyanoamino group can be utilized in cyclization reactions to form different heterocyclic rings. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions to introduce additional functional groups, further increasing the molecular diversity of the library. This systematic functionalization allows for the rapid generation of a large number of distinct molecules from a single starting material, facilitating high-throughput screening efforts.

Contributions to Functional Materials Science

The unique electronic and structural features of benzoic acid derivatives have led to their exploration in the development of functional materials.

Development of Liquid Crystal Materials

Benzoic acid derivatives are a well-established class of compounds used in the design of liquid crystals. The formation of liquid crystalline phases is often driven by intermolecular interactions, particularly hydrogen bonding between the carboxylic acid moieties, which promotes the necessary molecular alignment. The rigid aromatic core of benzoic acid also contributes to the anisotropic molecular shape required for liquid crystallinity.

While there is a substantial body of research on benzoic acid-based liquid crystals, specific studies detailing the use of this compound in this application are not prominent in the available literature. However, based on the general principles of liquid crystal design, the introduction of a cyanoamino group could potentially influence the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phase formed, due to its polarity and potential for additional intermolecular interactions.

Insights for Luminescent Materials Research (General Context)

Aromatic carboxylic acids and their derivatives are known to exhibit luminescence, and they are often used as building blocks for more complex fluorescent and phosphorescent materials. The emission properties are typically governed by the nature and position of the substituents on the aromatic ring, which can modulate the electronic transitions.

In the general context of luminescent materials research, the cyano group is a well-known electron-withdrawing group that can significantly impact the photophysical properties of a molecule. Its incorporation into a benzoic acid scaffold, as in this compound, would be expected to alter the absorption and emission spectra. While specific studies on the luminescent properties of this compound are not readily found, the general understanding of structure-property relationships in fluorescent molecules suggests its potential as a synthon for developing new luminescent materials.

Conclusion and Future Research Directions

Recapitulation of Key Academic Findings

A search of academic databases and chemical literature did not yield any specific findings for 3-(Cyanoamino)benzoic acid. Research is available for the broader class of aminobenzoic acids and their derivatives, which are recognized as important building blocks in medicinal chemistry and materials science. nih.govmdpi.com For instance, various benzoic acid derivatives have been investigated for their potential anticancer properties. nih.govpreprints.orgresearchgate.net However, no key findings are specifically associated with the cyanoamino functional group at the 3-position of the benzoic acid ring.

Identification of Remaining Research Gaps and Challenges

The primary research gap is the existence of the compound itself in scientific literature. The fundamental challenges are:

Synthesis and Characterization: There are no published, verifiable methods for the synthesis of this compound. The initial and most critical research gap is the lack of a defined synthetic route and the characterization of the compound's basic chemical and physical properties.

Chemical Reactivity and Stability: The reactivity of the cyanoamino (-NH-CN) group attached to a benzene (B151609) ring, particularly in the presence of a carboxylic acid group, remains unexplored. Its stability under various conditions is unknown.

Biological Activity: No screening studies or biological evaluations for this compound have been reported. Its potential as a bioactive compound is entirely undetermined.

Prospective Research Avenues and Innovative Methodologies

As there is no existing research, the entire field is open to exploration. Prospective avenues would logically begin with foundational work:

Development of Synthetic Routes: The first step would be to design and execute a viable synthesis. This could potentially be explored through the cyanation of 3-aminobenzoic acid or by modifying 3-aminobenzoic acid with cyanogen (B1215507) bromide or a similar reagent under controlled conditions.

Spectroscopic and Physicochemical Characterization: Once synthesized, the compound would require full characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and determine its basic properties.

Computational Modeling: Theoretical studies could predict the molecule's geometry, electronic properties, and potential reactivity, offering guidance for future experimental work.

Initial Biological Screening: Following successful synthesis and characterization, the compound could be entered into broad biological screening programs to identify any potential therapeutic activities, such as antimicrobial, anticancer, or enzyme inhibition properties, which are common areas of investigation for novel benzoic acid derivatives. nih.govresearchgate.net

Q & A

Basic: What synthetic routes are recommended for preparing 3-(Cyanoamino)benzoic acid, and how can its purity be validated?

Answer:

Synthesis typically involves coupling reactions between 3-aminobenzoic acid and cyanating agents (e.g., cyanogen bromide) under controlled pH (6–8) and temperature (40–60°C). Post-synthesis, purity is validated via:

- HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- 1H NMR : Aromatic protons appear at δ 7.16–7.77 ppm, with NH protons near δ 10.48 ppm .

- IR spectroscopy : Characteristic peaks include C≡N stretch (~2240 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Solubility profiling : Compare experimental solubility in DMSO or ethanol with literature values (e.g., gravimetric methods at 303 K) .

Basic: Which spectroscopic and chromatographic techniques are essential for structural elucidation of this compound?

Answer:

- 1H/13C NMR : Identify aromatic (δ 121–138 ppm for carbons) and carbonyl (δ 166–172 ppm) groups. Missing COOH signals in DMSO-d6 suggest proton exchange .

- IR spectroscopy : Confirm cyanoamino (C≡N) and carboxylic acid (O-H) functional groups .

- Mass spectrometry (MS) : ESI-MS in negative mode detects [M-H]⁻ ions (e.g., m/z 208 for C10H8O5 derivatives) .

- XRD : Resolve crystallographic disorder using SHELXL refinement .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Contradictions often arise from polymorphic forms or measurement protocols. Mitigation strategies include:

- Multi-solvent assays : Test solubility in polar (water, ethanol) and nonpolar (cyclohexane) solvents at 25–50°C .

- Computational modeling : Predict solubility via Hansen parameters or COSMO-RS.

- Crystallographic analysis : Use XRD to identify polymorphs (e.g., monoclinic vs. orthorhombic) affecting solubility .

- Standardized protocols : Adopt IUPAC guidelines for gravimetric or UV-Vis quantification.

Advanced: What methodologies optimize crystal structure determination of this compound using SHELX?

Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize thermal motion.

- Structure solution : SHELXD for initial phasing; SHELXL for refinement (R1 < 0.05).

- Disorder handling : Apply PART instructions for flexible cyanoamino groups.

- Validation : Check CIF files with PLATON for missed symmetry or voids .

Advanced: How does the cyanoamino group influence metal-binding studies, and what parameters enhance adsorption efficiency?

Answer:

The cyanoamino group acts as a bidentate ligand, coordinating metals via N (cyano) and O (carboxylic acid). Optimization requires:

- pH control : 4–6 for transition metals (e.g., Co²⁺, Ni²⁺).

- Competitive assays : Compare adsorption with EDTA to assess selectivity.

- Kinetic studies : Pseudo-second-order models fit data for chemisorption dominance.

- Analytical validation : Quantify metal uptake via ICP-MS or AAS .

Advanced: How can this compound be used as a ligand in protein crystallography?

Answer:

- Co-crystallization : Mix protein and ligand at 1:3 molar ratio in 20 mM HEPES (pH 7.5).

- Binding analysis : Validate via ITC (ΔH, Kd) or SPR.

- X-ray phasing : Anomalous scattering from cyano groups aids SAD/MAD phasing.

- PDB deposition : Include ligand topology files (CIF) for refinement accuracy .

Basic: What stability considerations are critical for storing this compound in aqueous solutions?

Answer:

- Storage : Keep at 4°C in amber vials (pH 5–7 buffers) to prevent hydrolysis.

- Degradation monitoring : Use HPLC to track purity over 72 hours.

- Thermal stability : DSC shows decomposition onset at ~150°C .

Advanced: How can computational tools predict the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess electron density at cyanoamino sites.

- Mechanistic studies : Simulate reaction pathways (e.g., palladium-catalyzed coupling) using Gaussian.

- Solvent effects : COSMO models predict solvation energy in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.